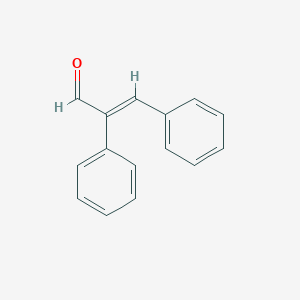

(E)-2,3-diphenylprop-2-enal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

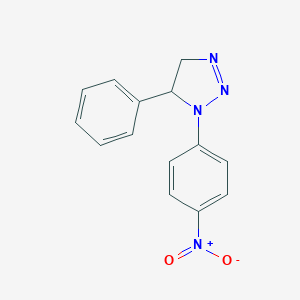

Synthesis Analysis

The synthesis of (E)-2,3-diphenylprop-2-enal and its derivatives involves various chemical reactions showcasing the compound's reactivity and utility in organic synthesis. For example, the reaction between 2,3-diphenyl-2H-azirine and phenyldiazomethane has been shown to produce 1-azido-1,2,3-triphenylprop-1-ene with the E-configuration in good yield, demonstrating a method to synthesize derivatives of (E)-2,3-diphenylprop-2-enal (Bowie, Nussey, & Ward, 1973). Additionally, ultrasound-assisted synthesis has been employed to produce (E)-1,2,3-triphenylprop-2-en-1-ones with high yields, indicating an efficient and scalable method for the synthesis of closely related compounds (Mala et al., 2020).

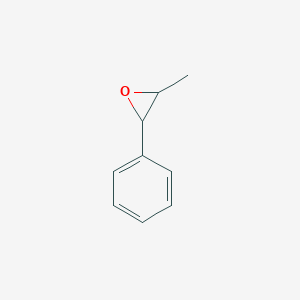

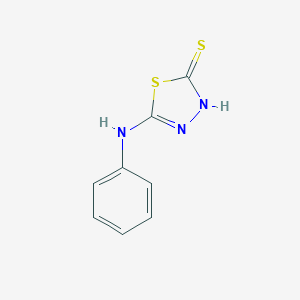

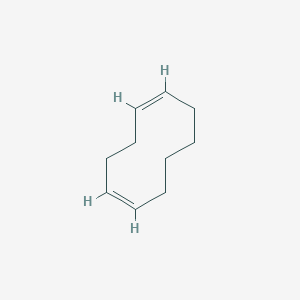

Molecular Structure Analysis

The molecular structure of (E)-2,3-diphenylprop-2-enal derivatives has been elucidated through various analytical techniques, revealing details about its configuration and conformation. For instance, the crystal structure of N-[(E)-3,3-diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone has been characterized, showing the molecule's slightly non-planar structure with substituents adopting an E configuration (Analytical Sciences: X-ray Structure Analysis Online, 2008).

Chemical Reactions and Properties

(E)-2,3-diphenylprop-2-enal undergoes various chemical reactions, illustrating its reactivity and potential for functionalization. For example, it participates in Michael addition reactions, demonstrating its utility as a substrate for enantioselective catalysis, yielding products with high enantioselectivities (Chi & Gellman, 2005).

Applications De Recherche Scientifique

Interaction with Natural Organic Matter

Studies on the interaction between engineered nanoparticles (ENPs) and natural organic matter (NOM) highlight the complex dynamics that can influence the stability, transport, and toxicity of nanoparticles in environmental contexts. NOM, such as humic substances found in water, sediment, and soil, interacts with ENPs, affecting their behavior and potential environmental impacts. Understanding these interactions can provide insights into the fate and behavior of specific compounds like “(E)-2,3-diphenylprop-2-enal” when released into the environment or used in applications requiring stability and biocompatibility in natural settings (Grillo, Rosa, & Fraceto, 2015).

Applications in Environmental Remediation

The use of ENPs in environmental remediation, particularly in the removal of pollutants from effluents, is an area of growing interest. Studies suggest that ENPs, due to their high surface area and reactivity, can effectively adsorb or degrade harmful substances, offering potential applications for compounds like “(E)-2,3-diphenylprop-2-enal” in water treatment and pollution control. For example, the interaction of ENPs with NOM and pollutants can influence the efficiency of remediation processes, suggesting a research avenue for assessing the effectiveness of specific chemical compounds in environmental applications (Jegannathan & Nielsen, 2013).

Propriétés

IUPAC Name |

(E)-2,3-diphenylprop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-12H/b15-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVONCAJVKBEGI-PTNGSMBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=O)\C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2,3-diphenylprop-2-enal | |

CAS RN |

13702-35-7, 1755-47-1 |

Source

|

| Record name | Benzeneacetaldehyde, alpha-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013702357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003106633 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)